An In-depth Technical Guide to the Chemical Properties of 4-Iodobenzene-1,2-diamine
An In-depth Technical Guide to the Chemical Properties of 4-Iodobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Iodobenzene-1,2-diamine (CAS No: 21304-38-1), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials. This document details its structural and physicochemical characteristics, spectral data, established experimental protocols for its synthesis and derivatization, and its applications in medicinal chemistry.
Core Chemical and Physical Properties
4-Iodobenzene-1,2-diamine, also known as 4-iodo-o-phenylenediamine, is a substituted aromatic amine. The presence of two adjacent amino groups and an iodine atom on the benzene ring makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and for use in cross-coupling reactions.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇IN₂ | [1][2] |
| Molecular Weight | 234.04 g/mol | [1][2][3] |
| CAS Number | 21304-38-1 | [1][2][3] |
| Appearance | Solid | [4] |
| Melting Point | 73-77 °C | [4] |
| Solubility | Slightly soluble in water. | [4] |
| Storage | Store at 4°C, protected from light. | [2] |
| Synonyms | 4-Iodo-o-phenylenediamine, 1,2-Diamino-4-iodobenzene, 4-Iodo-1,2-diaminobenzene | [4] |
Spectral Properties
Detailed experimental spectra for 4-Iodobenzene-1,2-diamine are not widely published. However, based on the known effects of its functional groups on spectroscopic measurements, the following characteristics can be predicted.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing iodo group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H-3 | ~6.8-7.0 | d | Ortho to two amino groups, expected to be the most upfield. |
| H-5 | ~7.0-7.2 | dd | Ortho to the iodo group and meta to one amino group. |
| H-6 | ~6.5-6.7 | d | Ortho to one amino group and meta to the iodo group. |
| -NH₂ | ~3.5-4.5 | br s | Broad singlet, typical for amino protons; position is solvent-dependent. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-1 | ~135-140 | Attached to an amino group and adjacent to another. |
| C-2 | ~138-143 | Attached to an amino group and adjacent to another. |
| C-3 | ~115-120 | Influenced by two adjacent amino groups. |
| C-4 | ~85-95 | Directly attached to the heavy iodine atom, causing a significant upfield shift. |
| C-5 | ~125-130 | Meta to both amino groups and ortho to the iodo group. |
| C-6 | ~118-123 | Ortho to one amino group and meta to the iodo group. |
Predicted IR Spectral Data
The infrared spectrum will be characterized by the vibrational modes of the amino groups and the aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3200 | N-H stretch | Primary amine |
| 3100-3000 | C-H stretch | Aromatic ring |
| 1650-1580 | N-H bend | Primary amine |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1350-1250 | C-N stretch | Aromatic amine |
| ~800-600 | C-I stretch | Aryl iodide |
Experimental Protocols
Synthesis of 4-Iodobenzene-1,2-diamine
A common route for the synthesis of aryl iodides is through the iodination of an activated aromatic ring. The following is a representative protocol for the direct iodination of 1,2-phenylenediamine.
Reaction: Direct iodination of o-phenylenediamine.
Reagents and Materials:
-
o-Phenylenediamine
-
Iodic acid (HIO₃)
-
Acetic acid
-
Acetic anhydride
-
Sulfuric acid (concentrated)
-
Sodium sulfite (Na₂SO₃)
-
Ice-water
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, suspend o-phenylenediamine (1 equivalent) and iodic acid (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.[5]
-
Cool the stirred mixture in an ice bath to approximately 5°C.[5]
-
Slowly add concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.[5]
-
After the addition is complete, stir the reaction mixture in the ice-water bath for one hour, followed by one hour at room temperature.[5]
-
Gently heat the mixture to 45-50°C for two hours, then continue stirring overnight at room temperature.[5]
-
Pour the reaction mixture into a beaker of ice-water containing dissolved sodium sulfite to quench any unreacted iodine species.[5]
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Iodobenzene-1,2-diamine.
Caption: Synthetic workflow for 4-Iodobenzene-1,2-diamine.
Synthesis of 2-Substituted-5-iodobenzimidazoles
4-Iodobenzene-1,2-diamine is a key precursor for synthesizing 5-iodobenzimidazoles, which are important scaffolds in medicinal chemistry. The following is a general protocol for their synthesis.
Reaction: Condensation of 4-Iodobenzene-1,2-diamine with an aldehyde.
Reagents and Materials:
-
4-Iodobenzene-1,2-diamine
-
Aromatic or aliphatic aldehyde (1 equivalent)
-
Catalyst (e.g., p-toluenesulfonic acid, nano-Fe₂O₃, or an oxidizing agent like iodobenzene diacetate)[6][7]
-
Solvent (e.g., ethanol, water, or solvent-free conditions)[7]
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-Iodobenzene-1,2-diamine (1 equivalent) in the chosen solvent.
-
Add the aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of the chosen catalyst.[7]
-
Heat the reaction mixture to reflux for the required time (typically 1-4 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted-5-iodobenzimidazole.
Caption: General synthesis of 2-substituted-5-iodobenzimidazoles.
Reactivity and Applications
The chemical reactivity of 4-Iodobenzene-1,2-diamine is dominated by its two main functional groups:
-
1,2-Diamine Moiety: The two adjacent amino groups readily undergo condensation reactions with aldehydes, carboxylic acids, and their derivatives to form the benzimidazole ring system.[7][8] This is a cornerstone of its utility in medicinal chemistry, as the benzimidazole core is present in numerous FDA-approved drugs.
-
Aryl Iodide Moiety: The carbon-iodine bond is relatively weak, making it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 5-position of the benzimidazole ring, enabling the synthesis of large libraries of compounds for drug discovery.
Its use has been noted in proteomics research, likely as a building block for creating chemical probes or affinity labels, where the benzimidazole portion can act as a ligand for biomolecules and the iodo-group allows for further functionalization or attachment to a solid support.
Safety and Handling
As with all chemicals, 4-Iodobenzene-1,2-diamine should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry place, and protect from light to prevent degradation.[2]
This guide provides a foundational understanding of 4-Iodobenzene-1,2-diamine for its effective use in research and development. For specific applications, consulting the primary literature is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. rsc.org [rsc.org]
- 4. WO2013063737A1 - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google Patents [patents.google.com]
- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides [mdpi.com]
